molecular formula C12H16ClNO5 B8387040 Ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glycolate

Ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glycolate

Cat. No. B8387040
M. Wt: 289.71 g/mol
InChI Key: PZPMQEZYJYHEPY-UHFFFAOYSA-N
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Description

Ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glycolate is a useful research compound. Its molecular formula is C12H16ClNO5 and its molecular weight is 289.71 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H16ClNO5

Molecular Weight

289.71 g/mol

IUPAC Name

ethyl 2-[1-(2-acetyloxyethyl)-4-chloropyrrol-2-yl]-2-hydroxyacetate

InChI

InChI=1S/C12H16ClNO5/c1-3-18-12(17)11(16)10-6-9(13)7-14(10)4-5-19-8(2)15/h6-7,11,16H,3-5H2,1-2H3

InChI Key

PZPMQEZYJYHEPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CN1CCOC(=O)C)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of water (25 ml.) in methanol (300 ml.) is cooled in a dry ice:carbon tetrachloride:acetone bath to -30° and 23.7 g. of sodium borohydride is added thereto. When the violent reaction has subsided, there is added, in a drop wise manner, 40 g. (0.139 mol.) of ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glyoxalate dissolved in methanol (400 ml.) at a rate such that the temperature does not exceed -20°. The reaction is maintained at this temperature for two hours when there is added a solution of 21.5 ml. of acetic acid in 320 ml. water. The solution is stirred for a further 1 hour at -30° during which time a white precipitate forms. This solid is collected by filtration and dissolved in dichloromethane. The organic solution was washed with saturated sodium chloride solution, dried over sodium sulphate and evaporated in vacuo. There is obtained 33.15 g. of a solid product which is homogeneous by thin layer chromatography. Recrystallization from dichloromethane-hexane yields ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glycolate, m.p. 60°-61° C. (Formula VI where Y is Cl).
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Synthesis routes and methods II

Procedure details

A solution of water (25 ml) in methanol (300 ml) is cooled in a dry ice:carbon tetrachloride:acetone bath to -30° and 23.7 g of sodium borohydride is added thereto. When the violent reaction has subsided, there is added, in a dropwise manner, 40 g. (0.139 moles) of ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glyoxalate dissolved in methanol (400 ml.) at a rate such that the temperature does not exceed -20° C. The reaction is maintained at this temperature for two hours when there is added a solution of 21.5 ml. of acetic acid in 320 ml water. The solution is stirred for a further 1 hour at -30° during which time a white precipitate forms. This solid is collected by filtration and dissolved in dichloromethane. The organic solution was washed with saturated sodium chloride solution, dried over sodium sulphate and evaporated in vacuo. There is obtained 33.15 g. of a solid product which is homogeneous by thin layer chromatography. Recrystallization from dichloromethane-hexane yields ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glycolate, m.p. 60°-61° C. (Formula 6 where Y is Cl).
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ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glyoxalate
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Synthesis routes and methods III

Procedure details

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CCOC(=O)C(=O)c1cc(Cl)cn1CCOC(C)=O
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